Bis-(cyclopentadienyl)-chlorotitanium(III) dimer

Description

Properties

InChI |

InChI=1S/4C5H5.2ClH.2Ti/c4*1-2-4-5-3-1;;;;/h4*1-5H;2*1H;;/q;;;;;;;+2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQDWGCZUTYPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ClH+][Ti][ClH+].[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2Ti2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Zinc-Mediated Reduction

Zinc dust or granules are frequently used due to their moderate reactivity and cost-effectiveness. The reaction is typically conducted in tetrahydrofuran (THF) or diethyl ether under inert atmospheres. A stoichiometric excess of zinc ensures complete reduction, with the general equation:

The product precipitates as a green solid, which is isolated via filtration and washed with anhydrous solvents.

Manganese and Magnesium as Alternatives

Manganese powder offers slower reaction kinetics, requiring extended reflux periods in ethers. Magnesium, while highly reactive, necessitates careful temperature control to avoid over-reduction. Both metals yield comparable dimeric products, though purity and crystallinity may vary.

In Situ Preparation for Synthetic Applications

For organic synthesis, the reagent is often prepared in situ to circumvent its air sensitivity. A typical procedure involves adding Cp₂TiCl₂ and zinc directly to the reaction mixture containing a substrate (e.g., an epoxide or alkyl halide) in THF. The reductant and titanium precursor react at ambient temperature, generating the active titanium(III) species without isolation. This method is favored in radical cyclization and epoxide-opening reactions, where the dimer’s dissociation into monomeric forms [(C₅H₅)₂TiCl(solv)] enhances reactivity.

Solvent Influence on Dimer Stability

The choice of solvent critically impacts the equilibrium between dimeric and monomeric forms. Polar, coordinating solvents like THF promote dissociation:

This monomeric species is more reactive in electron-transfer processes but requires strict anhydrous conditions to prevent hydrolysis. In contrast, non-coordinating solvents (e.g., toluene) stabilize the dimer, making it suitable for storage.

Structural and Analytical Characterization

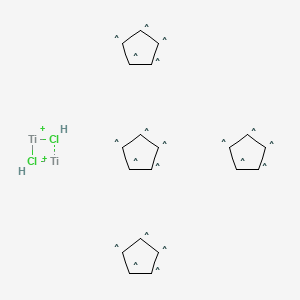

The dimer’s structure, confirmed by X-ray crystallography, features two titanium centers bridged by chloride ligands. Each titanium atom adopts a distorted tetrahedral geometry, bonded to two cyclopentadienyl ligands and two bridging chlorides. Magnetic susceptibility measurements and electron paramagnetic resonance (EPR) studies confirm the titanium(III) oxidation state, with an open-shell singlet configuration and a J-coupling constant of −138 cm⁻¹.

Key Analytical Data

Comparative Evaluation of Synthetic Protocols

| Parameter | Zinc Reduction | Manganese Reduction | Magnesium Reduction |

|---|---|---|---|

| Reaction Time | 2–4 hours | 6–8 hours | 1–2 hours |

| Yield | 80–85% | 70–75% | 85–90% |

| Solvent Preference | THF | Diethyl ether | THF |

| Handling Complexity | Moderate | High | High |

Magnesium offers the highest yields but requires stringent temperature control (−10°C to 0°C) to prevent side reactions. Zinc remains the most practical choice for large-scale synthesis.

Recent Methodological Innovations

Recent advances focus on optimizing reductants and solvents for greener synthesis. For example, electrochemical reduction of Cp₂TiCl₂ in ionic liquids has been explored to eliminate metal waste. Additionally, ball-milling techniques enable solvent-free reduction using zinc, though yields remain suboptimal compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Bis-(cyclopentadienyl)-chlorotitanium(III) dimer undergoes various types of chemical reactions, including:

Reduction: The compound can be further reduced to form lower oxidation state titanium species.

Oxidation: It can be oxidized to bis-(cyclopentadienyl)titanium(IV) dichloride.

Substitution: The chlorine atom can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

Reducing Agents: Zinc, aluminum, manganese.

Oxidizing Agents: Oxygen, halogens.

Substituting Agents: Alkyl halides, aryl halides.

Major Products Formed

Reduction: Formation of lower oxidation state titanium species.

Oxidation: Formation of bis-(cyclopentadienyl)titanium(IV) dichloride.

Substitution: Formation of substituted cyclopentadienyl titanium complexes.

Scientific Research Applications

Organic Synthesis

Bis-(cyclopentadienyl)-chlorotitanium(III) dimer is extensively used in organic synthesis due to its ability to mediate radical reactions. It effectively promotes the anti-Markovnikov opening of epoxides, leading to radical intermediates that can be transformed into various products. Its tolerance to alcohols and some nitrogen functional groups enhances its utility in complex synthetic pathways.

- Vinorelbine Synthesis : One notable application is in the synthesis of vinorelbine, a chemotherapeutic agent derived from the alkaloid leurosine. The compound facilitates a multi-step reaction process that highlights its effectiveness in medicinal chemistry .

- Natural Product Synthesis : The reagent has been employed in the synthesis of over 20 natural products, including ceratopicanol and other complex terpenes. Its reactivity allows for regioselective transformations that are essential in constructing intricate molecular frameworks .

Reductive Reactions

The compound is capable of reducing cyclic and benzylic ketones to their corresponding alcohols. This reduction is particularly useful in synthesizing alcohol-based intermediates that are prevalent in pharmaceutical applications.

- Pinacol and McMurry Couplings : It also facilitates Pinacol and McMurry couplings of aldehydes and ketones, showcasing its versatility in forming carbon-carbon bonds under mild conditions .

Mechanistic Insights

The mechanism of action involves the reversible dissociation of the dimer into its monomeric form, which acts as a Lewis acid. This monomer coordinates with substrates such as epoxides and carbonyl compounds, transferring an electron to generate alkyl radicals. The strength of the titanium-oxygen bond drives this process, making it efficient for radical generation .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | Vinorelbine synthesis | Multi-step synthesis from natural products |

| Natural Product Synthesis | Synthesis of ceratopicanol and related compounds | Regioselective transformations |

| Reductive Reactions | Reduction of cyclic and benzylic ketones | Production of alcohols for pharmaceutical use |

| Coupling Reactions | Pinacol and McMurry couplings | Formation of carbon-carbon bonds |

Mechanism of Action

The mechanism by which bis-(cyclopentadienyl)-chlorotitanium(III) dimer exerts its effects involves the transfer of electrons from the titanium center to other molecules. This electron transfer can initiate various chemical reactions, such as radical formation and bond cleavage. The compound’s reactivity is largely due to the presence of the unpaired electron on the titanium center, which makes it a powerful reducing agent .

Comparison with Similar Compounds

Key Findings :

- The dimer’s thermal stability (~200°C) is lower than monomeric cyclopentadienyltitanium trichloride (>250°C), likely due to weaker Ti–Cl bridging bonds compared to terminal Cl ligands .

- Tris(i-propoxy) derivatives decompose at lower temperatures (~150°C), highlighting the destabilizing effect of alkoxy ligands compared to halides .

Group 4 Metal Cyclopentadienyl Dimers

Key Findings :

- Titanium(III) dimers exhibit moderate catalytic activity in ethylene polymerization, whereas Zr(IV) alkoxy complexes (e.g., Tris(t-butoxy) derivatives) show higher activity due to stronger Lewis acidity .

- Hafnium analogs (e.g., dimethylbis(cyclopentadienyl)hafnium) are less reactive, attributed to Hf’s larger atomic radius and reduced electrophilicity .

Chlorotitanium(III) Complexes with Mixed Ligands

Evidence from thermal decomposition studies of chlorotitanium(III) complexes with acetonitrile and alcohol ligands (e.g., ethanol) reveals:

- Complexes with acetonitrile ligands decompose at ~180°C, forming TiCl$_3$ and gaseous byproducts .

- The dimer’s decomposition pathway (~200°C) produces TiCl$_3$ and cyclopentadiene, indicating ligand lability in the order: Cp > acetonitrile > alcohols .

Research Implications and Industrial Relevance

The dimer’s moderate thermal stability and reactivity make it suitable for controlled polymerization processes, whereas zirconium alkoxy complexes dominate high-activity industrial applications . Future research should explore ligand modifications (e.g., fluorinated Cp rings) to enhance stability without compromising catalytic performance.

Biological Activity

Bis-(cyclopentadienyl)-chlorotitanium(III) dimer, commonly referred to as bis(cyclopentadienyl)titanium(III) chloride, is an organometallic compound with significant implications in organic synthesis and potential biological applications. This complex exhibits unique reactivity due to its ability to generate radical species and participate in various chemical transformations. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound exists as a dimer with the formula . It is characterized by its air-sensitive green solid state and forms a dynamic equilibrium in solution, dissociating into monomeric forms in the presence of suitable solvents like tetrahydrofuran (THF) . The dimeric structure is crucial for its reactivity, particularly in generating titanium(III) species that can engage in single-electron transfer processes.

Mechanism of Biological Activity

The biological activity of bis(cyclopentadienyl)titanium(III) chloride is largely mediated through its ability to form reactive radical intermediates. The proposed mechanism involves the following steps:

- Dissociation : The dimer dissociates into monomeric forms upon interaction with solvents or substrates.

- Single-Electron Transfer : The titanium(III) complex transfers a single electron to substrates such as carbonyl compounds or epoxides, generating alkyl radicals and titanium(IV) species .

- Radical Reactions : These alkyl radicals can participate in further reactions, including coupling and rearrangement processes, which are essential for various synthetic applications.

Antitumor Activity

Research has indicated that titanocene complexes, including bis(cyclopentadienyl)titanium(III), exhibit antitumor properties. A study focused on the structure-activity relationships of titanocene complexes found that specific ligands enhance the inhibition of tumor cell growth. Notably, complexes with labile halogen ligands showed promising results against cancer cell lines such as HeLa and CoLo .

Mechanistic Insights

The antitumor activity of these complexes is believed to arise from their ability to interact with DNA. The formation of covalent bonds between the titanium complex and nucleobases may disrupt normal cellular processes, leading to apoptosis in cancer cells . Additionally, the redox properties of titanium(III) complexes allow them to engage in electron transfer reactions that can generate reactive oxygen species (ROS), contributing to their cytotoxic effects .

Study on HeLa Cells

In vitro tests involving HeLa cells demonstrated that bis(cyclopentadienyl)titanium(III) chloride could inhibit cell proliferation effectively. The study correlated the geometry of the complexes with their biological activity, revealing that specific structural features enhance their interaction with cellular targets .

Electrochemical Behavior

An electrochemical study highlighted how variations in chloride ion concentration affected the reactivity of bis(cyclopentadienyl)titanium(III) complexes. The presence of chloride ions influenced the equilibrium between different titanium species, impacting their biological activity . This finding underscores the importance of environmental conditions on the efficacy of these compounds.

Data Tables

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Bis(cyclopentadienyl)titanium(III) | Antitumor effects on HeLa cells | Covalent bonding with DNA |

| Radical generation | Single-electron transfer leading to ROS formation | |

| Interaction with carbonyls | Formation of reactive intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.